molecular formula C23H32N2O5 B1217366 Zabicipril CAS No. 83059-56-7

Zabicipril

Cat. No.: B1217366
CAS No.: 83059-56-7
M. Wt: 416.5 g/mol
InChI Key: OMGPCTGQLHHVDU-SSXGPBTGSA-N
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Description

Zabicipril is a small molecule drug that functions as an angiotensin-converting enzyme inhibitor. It is an ethyl ester prodrug that is converted in vivo to its active form, zabiciprilat. This compound is primarily used in the treatment of cardiovascular diseases, including hypertension and heart failure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Zabicipril is synthesized through a series of chemical reactions that involve the formation of its ethyl ester prodrug form.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, as well as stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Zabicipril undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the hydrolysis of this compound is zabiciprilat, which is the active form of the drug. Other minor products may include various metabolites formed through oxidation and reduction reactions .

Mechanism of Action

Zabicipril exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in the levels of angiotensin II, resulting in vasodilation and reduced blood pressure. The molecular targets of this compound include the angiotensin-converting enzyme and various receptors involved in the renin-angiotensin system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Zabicipril

This compound is unique in its rapid conversion to the active form, zabiciprilat, which provides early and potent inhibition of the angiotensin-converting enzyme. Additionally, this compound does not significantly affect plasma catecholamines and atrial natriuretic factor, making it a favorable option for patients with cardiovascular diseases .

Properties

CAS No.

83059-56-7

Molecular Formula

C23H32N2O5

Molecular Weight

416.5 g/mol

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid

InChI

InChI=1S/C23H32N2O5/c1-3-30-23(29)19(14-9-16-7-5-4-6-8-16)24-15(2)21(26)25-18-12-10-17(11-13-18)20(25)22(27)28/h4-8,15,17-20,24H,3,9-14H2,1-2H3,(H,27,28)/t15-,17?,18?,19-,20-/m0/s1

InChI Key

OMGPCTGQLHHVDU-SSXGPBTGSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](C3CCC2CC3)C(=O)O

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCC(C2C(=O)O)CC3

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCC(C2C(=O)O)CC3

Synonyms

2-(N-(1-carboxy-3-phenylpropyl)alanyl)-2-azabicyclo(2.2.2)octane-3-carboxylic acid 1-ethyl ester
S 9650
S-9650
S9650
zabicipril

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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